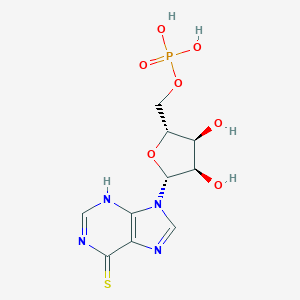
3-Phenyl-5-chloroisoxazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-5-chloroisoxazole-4-carbaldehyde is a heterocyclic compound featuring an isoxazole ring substituted with a phenyl group at the 3-position, a chlorine atom at the 5-position, and an aldehyde group at the 4-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5-chloroisoxazole-4-carbaldehyde typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction is often catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of isoxazole derivatives, including this compound, often employs high-throughput methods to ensure scalability and efficiency. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenyl-5-chloroisoxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols, Grignard reagents
Major Products:
Oxidation: 3-Phenyl-5-chloroisoxazole-4-carboxylic acid
Reduction: 3-Phenyl-5-chloroisoxazole-4-methanol
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Phenyl-5-chloroisoxazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrially relevant materials.
Mécanisme D'action
The mechanism of action of 3-Phenyl-5-chloroisoxazole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The isoxazole ring can interact with biological macromolecules, such as enzymes and receptors, leading to modulation of their activity. The phenyl and chlorine substituents can enhance the compound’s binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
- 3-Phenylisoxazole-4-carbaldehyde
- 5-Chloroisoxazole-4-carbaldehyde
- 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde
Comparison: 3-Phenyl-5-chloroisoxazole-4-carbaldehyde is unique due to the presence of both phenyl and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. Compared to other isoxazole derivatives, this compound may exhibit enhanced stability, reactivity, and specificity in various applications .
Propriétés
Numéro CAS |
100230-72-6 |
|---|---|
Formule moléculaire |
C10H6ClNO2 |
Poids moléculaire |
207.61 g/mol |
Nom IUPAC |
5-chloro-3-phenyl-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C10H6ClNO2/c11-10-8(6-13)9(12-14-10)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
XGQDMZXONSJFJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C=O)Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC(=C2C=O)Cl |
Synonymes |
5-CHLORO-3-PHENYL-4-ISOXAZOLECARBOXALDEHYDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![7H-pyrrolo[3,2-f]quinoxaline](/img/structure/B26273.png)


